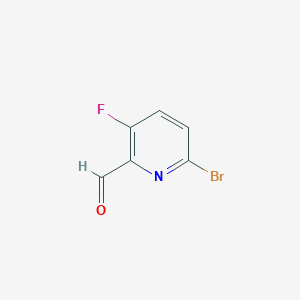

6-Bromo-3-fluoropyridine-2-carbaldehyde

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

6-bromo-3-fluoropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO/c7-6-2-1-4(8)5(3-10)9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBRCFKSFRYJGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585979 | |

| Record name | 6-Bromo-3-fluoropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885267-36-7 | |

| Record name | 6-Bromo-3-fluoro-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885267-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-fluoropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-3-fluoropyridine-2-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"6-Bromo-3-fluoropyridine-2-carbaldehyde" synthesis from (6-bromo-3-fluoropyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical synthesis of 6-Bromo-3-fluoropyridine-2-carbaldehyde from its corresponding alcohol, (6-bromo-3-fluoropyridin-2-yl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines a reliable experimental protocol and presents the relevant data in a clear, structured format.

Oxidation of (6-bromo-3-fluoropyridin-2-yl)methanol

The conversion of (6-bromo-3-fluoropyridin-2-yl)methanol to this compound is an oxidation reaction. While several methods can achieve this transformation, such as the Swern oxidation or the use of manganese dioxide, this guide focuses on a high-yielding method employing the Dess-Martin periodinane (DMP) reagent.[1] DMP is a hypervalent iodine compound known for its mild and selective oxidation of primary alcohols to aldehydes with minimal side reactions and high efficiency.[1]

Reaction Data Summary

The following table summarizes the quantitative data for the synthesis of this compound using Dess-Martin periodinane.

| Parameter | Value | Reference |

| Starting Material | (6-bromo-3-fluoropyridin-2-yl)methanol | [1] |

| Reagent | Dess-Martin periodinane | [1] |

| Solvent | Dichloromethane (DCM) | [1] |

| Reaction Temperature | 0 °C to Room Temperature | [1] |

| Reaction Time | 14 hours | [1] |

| Product Yield | 69.4% | [1] |

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

-

(6-bromo-3-fluoropyridin-2-yl)methanol (4 g, 19.42 mmol)

-

Dess-Martin periodinane (12.35 g, 29.1 mmol)

-

Dichloromethane (DCM) (80 mL + 100 mL + 100 mL)

-

Saturated aqueous sodium bicarbonate solution (50 mL)

-

Brine solution

-

Sodium sulfate

-

Diatomaceous earth (Celite)

Procedure: [1]

-

A solution of (6-bromo-3-fluoropyridin-2-yl)methanol (4 g, 19.42 mmol) in DCM (80 mL) is prepared in a suitable reaction vessel and cooled to 0 °C using an ice bath.

-

To this cooled solution, Dess-Martin periodinane (12.35 g, 29.1 mmol) is added.

-

The reaction mixture is allowed to warm to room temperature and is stirred for 14 hours.

-

The reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution (50 mL).

-

The mixture is then diluted with DCM (100 mL).

-

The entire mixture is filtered through a pad of diatomaceous earth (Celite).

-

The Celite bed is washed with an additional portion of DCM (100 mL).

-

The combined filtrate is transferred to a separatory funnel.

-

The aqueous layer is separated and discarded.

-

The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting product, 6-bromo-3-fluoropicolinaldehyde, is obtained as a colorless oil (5.5 g, 69.4% yield).

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the oxidation of (6-bromo-3-fluoropyridin-2-yl)methanol.

References

Technical Guide: Physicochemical Properties of 6-Bromo-3-fluoropyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-3-fluoropyridine-2-carbaldehyde is a halogenated pyridine derivative that serves as a crucial building block in synthetic organic chemistry. Its unique substitution pattern, featuring an aldehyde group ortho to the nitrogen and flanked by fluorine and bromine atoms at positions 3 and 6 respectively, makes it a versatile intermediate for the synthesis of complex heterocyclic compounds. This document provides a comprehensive overview of its core physicochemical properties, a detailed experimental protocol for its synthesis, and its role as a key intermediate in the development of potentially bioactive molecules. All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical Identity and Structure

This section details the fundamental identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 6-Bromo-3-fluoropicolinaldehyde, 6-Bromo-3-fluoro-2-formylpyridine, 2-Bromo-5-fluoro-6-formylpyridine |

| CAS Number | 885267-36-7 |

| Molecular Formula | C₆H₃BrFNO |

| Molecular Weight | 204.00 g/mol |

| Canonical SMILES | C1=CC(=NC(=C1F)C=O)Br |

| InChI | InChI=1S/C6H3BrFNO/c7-6-2-1-4(8)5(3-10)9-6/h1-3H |

| InChIKey | BFBRCFKSFRYJGE-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of the compound are summarized below, collating data from various suppliers and databases.

| Property | Value | Source |

| Physical Form | Solid-Powder, White or Almost Colorless | [1][2] |

| Boiling Point | 114-115 °C; 228.573 °C at 760 mmHg | [1] |

| Density | 1.778 g/cm³ | |

| Flash Point | 92.038 °C | |

| Vapor Pressure | 0.073 mmHg at 25°C | |

| Refractive Index | 1.591 | |

| pKa (Predicted) | -1.47 ± 0.10 | |

| Purity | 97% - 99.3% | [1][2][3] |

Spectral Data

While full spectral data requires access to proprietary databases, key analytical information has been reported.

| Spectrum Type | Data |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 10.09 (s, 1H), 7.71 (dd, J= 8.8, 3.6 Hz, 1H), 7.50 - 7.46 (m, 1H) |

| Other Available Data | Documentation for ¹³C NMR, HPLC, LC-MS, and IR spectra are reportedly available from various commercial suppliers. |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the oxidation of the corresponding alcohol using Dess-Martin periodinane.

Reaction: Oxidation of (6-bromo-3-fluoropyridin-2-yl)methanol.

Reagents and Materials:

-

(6-bromo-3-fluoropyridin-2-yl)methanol

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Sodium sulfate (Na₂SO₄)

-

Diatomaceous earth (Celite)

Procedure:

-

A solution of (6-bromo-3-fluoropyridin-2-yl)methanol (4 g, 19.42 mmol) in DCM (80 mL) is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.

-

Dess-Martin periodinane (12.35 g, 29.1 mmol) is added to the cooled solution.

-

The reaction mixture is allowed to warm to room temperature and is stirred for 14 hours.

-

The reaction is quenched by the addition of saturated aqueous sodium bicarbonate (50 mL) and then diluted with additional DCM (100 mL).

-

The resulting mixture is filtered through a pad of diatomaceous earth (Celite). The filter bed is washed with DCM (100 mL).

-

The combined filtrate is transferred to a separating funnel. The aqueous layer is removed, and the organic layer is washed with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

This procedure affords 6-bromo-3-fluoropicolinaldehyde as a colorless oil (Yield: 69.4%).

Caption: Experimental workflow for the synthesis of this compound.

Role in Drug Development and Logical Relationships

Direct biological activity or signaling pathway involvement for this compound is not extensively documented in public literature. Its primary role is that of a specialized chemical intermediate. The aldehyde functional group is highly reactive and serves as a handle for introducing the bromo-fluoropyridine moiety into larger, more complex molecules. The presence of three distinct functional handles (aldehyde, bromo, fluoro) allows for sequential and site-selective reactions, making it a valuable building block in medicinal chemistry for the synthesis of potential drug candidates.

Caption: Role as a versatile intermediate in the synthesis of complex organic molecules.

Safety and Handling

This compound is considered hazardous and should be handled with appropriate personal protective equipment in a well-ventilated area.

| Hazard Class | GHS Statements |

| Signal Word | Warning |

| Pictograms | GHS07 (Exclamation Mark) |

| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Storage | Store under an inert atmosphere (Nitrogen or Argon) at 2-8°C. Keep containers tightly closed in a dry, cool, and well-ventilated place. |

References

A Comprehensive Technical Guide to 6-Bromo-3-fluoropyridine-2-carbaldehyde (CAS 885267-36-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3-fluoropyridine-2-carbaldehyde is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring an aldehyde for derivatization, a bromine atom for cross-coupling reactions, and a fluorine atom for modulating electronic properties, makes it a valuable intermediate in the synthesis of complex organic molecules. This technical guide provides an in-depth overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its relevance in medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a solid powder at room temperature. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 885267-36-7 | [1][2] |

| Molecular Formula | C₆H₃BrFNO | [1][2] |

| Molecular Weight | 204.00 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 6-Bromo-3-fluoropicolinaldehyde, 2-Bromo-5-fluoro-6-formylpyridine | [1] |

| Boiling Point | 228.57 °C at 760 mmHg | [1] |

| Density | 1.778 g/cm³ | [1] |

| Flash Point | 92.04 °C | [1] |

| Refractive Index | 1.591 | [1] |

| pKa (Predicted) | -1.47 ± 0.10 | [1] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |

Spectroscopic Data

While full spectral data is not publicly available, the following table summarizes the expected spectroscopic characteristics based on the compound's structure and available information for similar compounds.

| Spectroscopy | Expected Data |

| ¹H NMR | Aromatic protons and an aldehyde proton (δ 9.5-10.5 ppm). |

| ¹³C NMR | Aromatic carbons and a carbonyl carbon (δ 185-200 ppm). |

| IR | Characteristic C=O stretching of the aldehyde (around 1700 cm⁻¹), C-Br, C-F, and aromatic C-H and C=C stretching. |

| Mass Spectrometry | Molecular ion peak corresponding to the exact mass (202.93820 Da). |

Synthesis

A common synthetic route to this compound involves the oxidation of the corresponding alcohol.

Experimental Protocol: Synthesis of this compound

This protocol is based on the oxidation of (6-bromo-3-fluoropyridin-2-yl)methanol.

Materials:

-

(6-bromo-3-fluoropyridin-2-yl)methanol

-

Dess-Martin periodinane

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Sodium sulfate

-

Celite (diatomaceous earth)

Procedure:

-

Dissolve (6-bromo-3-fluoropyridin-2-yl)methanol in DCM and cool the solution to 0 °C.

-

Add Dess-Martin periodinane to the cooled solution.

-

Allow the mixture to warm to room temperature and stir for 14 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate and dilute with DCM.

-

Filter the mixture through Celite, washing the filter cake with DCM.

-

Separate the organic layer, wash with brine, and dry over sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield 6-bromo-3-fluoropicolinaldehyde.

Reactivity and Synthetic Applications

The three functional groups of this compound offer a wide range of possibilities for chemical transformations, making it a valuable scaffold in multi-step syntheses.

Reactions at the Aldehyde Group

The aldehyde functionality is a versatile handle for introducing a variety of substituents.

-

Reductive Amination: The aldehyde can be converted to an amine through reaction with an amine in the presence of a reducing agent. This is a fundamental transformation in the synthesis of many pharmaceutical compounds.

-

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) converts the aldehyde to an alkene, allowing for carbon chain extension.[3][4]

Reactions at the Bromine Atom

The bromine atom is well-suited for palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This reaction with a boronic acid or ester is a powerful method for forming carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups at the 6-position of the pyridine ring.

Reactions involving the Fluorine Atom

The fluorine atom can influence the reactivity of the pyridine ring and can also act as a leaving group in nucleophilic aromatic substitution (SNA) reactions, particularly when the ring is activated by electron-withdrawing groups.[5][6][7]

Applications in Drug Discovery

Halogenated pyridines are prevalent scaffolds in medicinal chemistry due to their ability to form key interactions with biological targets and their favorable metabolic properties. This compound is a key starting material for the synthesis of a variety of biologically active molecules, particularly kinase inhibitors.

The strategic placement of the bromo and fluoro substituents allows for precise modification of the molecule's steric and electronic properties, which is crucial for optimizing binding affinity and selectivity for a target protein. The aldehyde group provides a convenient point for linking the pyridine core to other pharmacophoric fragments.

Role as a Kinase Inhibitor Building Block

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The pyridine scaffold is a common feature in many approved and investigational kinase inhibitors.

The diagram below illustrates a generic kinase signaling pathway that can be targeted by inhibitors derived from this compound.

Caption: Generic Kinase Signaling Pathway and Point of Inhibition.

Experimental Workflows

The following diagram illustrates a typical workflow for utilizing this compound in a medicinal chemistry program aimed at developing kinase inhibitors.

Caption: Drug Discovery Workflow using this compound.

Safety Information

This compound is a chemical that requires careful handling. The following table summarizes its GHS hazard classifications.

| Hazard Class | Hazard Statement |

| Acute toxicity, oral | H302: Harmful if swallowed |

| Acute toxicity, dermal | H312: Harmful in contact with skin |

| Acute toxicity, inhalation | H332: Harmful if inhaled |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

Users should consult the full Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a highly functionalized building block with significant potential in organic synthesis, particularly in the field of drug discovery. Its unique combination of reactive sites allows for the construction of diverse and complex molecular architectures. For medicinal chemists, it represents a valuable starting point for the development of novel therapeutics, especially kinase inhibitors. A thorough understanding of its properties, reactivity, and handling is essential for its effective and safe utilization in research and development.

References

- 1. Cas 885267-36-7,3-Fluoro-6-bromo-2-pyridinecarboxaldehyde | lookchem [lookchem.com]

- 2. This compound | C6H3BrFNO | CID 16414238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic and Synthetic Profile of 6-Bromo-3-fluoropyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3-fluoropyridine-2-carbaldehyde is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and an aldehyde group on the pyridine ring, makes it a versatile building block for the synthesis of more complex molecules, including potential drug candidates. This technical guide provides a summary of the available spectral data and a detailed experimental protocol for the synthesis of this compound, aimed at supporting research and development in the pharmaceutical and chemical industries.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₃BrFNO | PubChem[1] |

| Molecular Weight | 204.00 g/mol | PubChem[1] |

| CAS Number | 885267-36-7 | Sigma-Aldrich, PubChem[1][2] |

| Appearance | Solid-Powder | Sigma-Aldrich[2] |

| Boiling Point | 114-115 °C | Sigma-Aldrich[2] |

Spectroscopic Data

The structural elucidation and confirmation of this compound rely on various spectroscopic techniques. Below is a summary of the available data.

¹H NMR (Proton Nuclear Magnetic Resonance)

Proton NMR spectroscopy is a powerful tool for determining the structure of organic compounds by analyzing the chemical environment of hydrogen atoms.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.09 | s | - | CHO |

| 7.71 | dd | 8.8, 3.6 | H-4 |

| 7.50 - 7.46 | m | - | H-5 |

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

| Chemical Shift (δ) ppm | Assignment |

| Data not publicly available | - |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

| Ion | m/z |

| Data not publicly available | - |

Note: While commercial suppliers indicate the availability of LC-MS data, the specific mass spectrum and fragmentation pattern for this compound are not publicly documented. The expected molecular ion peak would correspond to the molecular weight of the compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Assignment |

| Data not publicly available | - |

Note: Publicly accessible IR spectra for this compound are not available. Characteristic peaks would be expected for the aldehyde C=O stretch (typically around 1700 cm⁻¹), C-H stretches of the aldehyde and aromatic ring, and C-Br and C-F stretches.

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

(6-bromo-3-fluoropyridin-2-yl)methanol → this compound

Reagents and Materials:

-

(6-bromo-3-fluoropyridin-2-yl)methanol

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Sodium sulfate

-

Diatomaceous earth (Celite)

Procedure:

-

A solution of (6-bromo-3-fluoropyridin-2-yl)methanol (4 g, 19.42 mmol) in DCM (80 mL) is cooled to 0 °C.

-

Dess-Martin periodinane (12.35 g, 29.1 mmol) is added to the cooled solution.

-

The reaction mixture is allowed to warm to room temperature and is stirred for 14 hours.

-

The reaction is quenched by the addition of saturated aqueous sodium bicarbonate (50 mL) and diluted with DCM (100 mL).

-

The mixture is filtered through a pad of diatomaceous earth (Celite).

-

The filter bed is washed with DCM (100 mL).

-

The combined filtrate is transferred to a separating funnel, and the aqueous layer is removed.

-

The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

-

The final product, this compound, is obtained as a colorless oil.

Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthesis and Characterization Workflow.

This guide provides a foundational understanding of the spectral properties and synthesis of this compound. For further applications, it is recommended that researchers obtain a full suite of spectroscopic data on their synthesized material to ensure purity and confirm its identity.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Bromo-3-fluoropyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the ¹H NMR spectrum of 6-Bromo-3-fluoropyridine-2-carbaldehyde. Despite extensive searches across scientific databases, commercial supplier technical sheets, and patent literature, explicit experimental ¹H NMR spectral data (chemical shifts, coupling constants, and multiplicities) for this compound is not publicly available. This guide, therefore, provides a detailed theoretical analysis and prediction of the ¹H NMR spectrum based on the molecule's structure. It includes predicted chemical shifts and coupling patterns, a standard experimental protocol for acquiring such data, and the requisite structural diagrams to aid in the analysis and characterization of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals in the aromatic and aldehyde regions. The chemical structure and numbering are provided below for reference.

Due to the electronegativity of the bromine, fluorine, and nitrogen atoms, as well as the aldehyde group, all proton signals are expected to be downfield shifted. The predicted data is summarized in the table below.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.6 - 7.9 | Doublet of doublets (dd) | ³J(H4-H5) ≈ 8-9 Hz, ⁴J(H4-F3) ≈ 3-4 Hz |

| H-5 | 7.9 - 8.2 | Doublet of doublets (dd) | ³J(H5-H4) ≈ 8-9 Hz, ⁵J(H5-F3) ≈ 1-2 Hz |

| CHO | 10.0 - 10.5 | Singlet (or very small coupling) | - |

Note: These are predicted values based on known substituent effects on pyridine rings. Actual experimental values may vary.

Structural Analysis and Signal Assignment

The chemical structure of this compound dictates a specific pattern in its ¹H NMR spectrum. The pyridine ring contains two protons, H-4 and H-5, and the aldehyde group has one proton.

-

Aldehyde Proton (CHO): This proton is expected to be the most downfield-shifted signal due to the strong deshielding effect of the carbonyl group. It will likely appear as a singlet, as three-bond coupling to the ring protons is often negligible.

-

Pyridine Protons (H-4 and H-5):

-

H-5: This proton is situated between the bromine atom at position 6 and the proton at position 4. It is expected to be a doublet of doublets due to coupling with H-4 (³J, vicinal coupling) and a smaller long-range coupling with the fluorine at position 3 (⁵J).

-

H-4: This proton is adjacent to the fluorine-substituted carbon at position 3 and the proton at position 5. It will also appear as a doublet of doublets due to coupling with H-5 (³J, vicinal coupling) and the fluorine at position 3 (⁴J). The coupling to fluorine is expected to be larger than the long-range H-F coupling observed for H-5.

-

The logical relationship for signal assignment is visualized in the diagram below.

A Technical Guide to 6-Bromo-3-fluoropyridine-2-carbaldehyde: A Key Building Block for Kinase Inhibitors

For Immediate Release

This whitepaper provides a comprehensive technical overview of 6-bromo-3-fluoropyridine-2-carbaldehyde, a crucial heterocyclic building block for researchers, chemists, and professionals in drug development. This document details its chemical properties, synthesis, and significant applications, with a focus on its role in the development of novel therapeutics.

Chemical Identity and Properties

The formal IUPAC name for this compound is This compound . It is also commonly known by several synonyms, including 6-Bromo-3-fluoropicolinaldehyde and 6-Bromo-3-fluoro-2-formylpyridine.[1][2] This compound is a substituted pyridine, featuring a bromine atom at the 6-position, a fluorine atom at the 3-position, and a carbaldehyde (formyl) group at the 2-position. Its unique substitution pattern makes it a valuable and reactive intermediate in organic synthesis.[3]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 885267-36-7 | [2][4] |

| Molecular Formula | C₆H₃BrFNO | [2][5] |

| Molecular Weight | 204.00 g/mol | [2][4] |

| Appearance | Solid, white or almost colorless powder | [1][5] |

| Boiling Point | 228.573 °C at 760 mmHg | [3][6] |

| Density | 1.778 g/cm³ | [3][6] |

| Flash Point | 92.038 °C | [3][6] |

| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [3] |

Spectroscopic Data

Spectroscopic analysis is critical for the verification of the compound's structure and purity.

-

¹H NMR (400 MHz, CDCl₃): δ 10.09 (s, 1H, -CHO), 7.71 (dd, J= 8.8, 3.6 Hz, 1H, Py-H), 7.50 - 7.46 (m, 1H, Py-H).[7]

-

Other Spectroscopic Data: While specific spectra are not publicly detailed, analytical data including HPLC, LC-MS, and UPLC are typically available from commercial suppliers upon request to confirm identity and purity.[8][9]

Synthesis and Experimental Protocols

This compound is typically synthesized via the oxidation of its corresponding alcohol, (6-bromo-3-fluoropyridin-2-yl)methanol. The Dess-Martin periodinane (DMP) oxidation is a common and effective method.

Experimental Protocol: Synthesis via Dess-Martin Oxidation[7]

This protocol details the laboratory-scale synthesis of the title compound.

Materials:

-

(6-bromo-3-fluoropyridin-2-yl)methanol

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Sodium sulfate (Na₂SO₄)

-

Diatomaceous earth (Celite)

Procedure:

-

A solution of (6-bromo-3-fluoropyridin-2-yl)methanol (4 g, 19.42 mmol) in dichloromethane (80 mL) is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.

-

Dess-Martin periodinane (12.35 g, 29.1 mmol) is added to the cooled solution.

-

The reaction mixture is allowed to warm to room temperature and is stirred for 14 hours.

-

The reaction is quenched by the addition of saturated aqueous sodium bicarbonate (50 mL) and diluted with additional dichloromethane (100 mL).

-

The mixture is filtered through a pad of diatomaceous earth (Celite) to remove solid byproducts. The filter bed is washed with dichloromethane (100 mL).

-

The combined filtrate is transferred to a separatory funnel. The aqueous layer is removed, and the organic layer is washed with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting product, 6-bromo-3-fluoropicolinaldehyde, is obtained as a colorless oil (5.5 g, 69.4% yield).[7]

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 885267-36-7|this compound|BLD Pharm [bldpharm.com]

- 4. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]

- 5. This compound, CasNo.885267-36-7 SHANGHAI T&W PHARMACEUTICAL CO., LTD. China (Mainland) [xiarui.lookchem.com]

- 6. 6-Bromo-3-fluoropyridine-2-carboxaldehyde 97% | CAS: 885267-36-7 | AChemBlock [achemblock.com]

- 7. sophion.com [sophion.com]

- 8. 885267-36-7 | 6-Bromo-3-fluoropyridine-2-carboxaldehyde - Fluoropharm [fluoropharm.com]

- 9. 885267-36-7|this compound| Ambeed [ambeed.com]

A Technical Guide to 6-Bromo-3-fluoropyridine-2-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth overview of 6-Bromo-3-fluoropyridine-2-carbaldehyde, a key building block in medicinal chemistry. This document details its physicochemical properties, provides a comprehensive experimental protocol for its synthesis, and explores its application as a crucial intermediate in the development of novel therapeutic agents.

Core Compound Data

This compound is a substituted pyridine derivative recognized for its utility in the synthesis of complex heterocyclic molecules.[1] Its structural features, including the presence of bromine and fluorine atoms and an aldehyde group, make it a versatile reagent for various chemical transformations.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrFNO | [2] |

| Molecular Weight | 204.00 g/mol | [3][4] |

| CAS Number | 885267-36-7 | [2][3] |

| Appearance | White to off-white solid | [5] |

| Boiling Point | 228.573 °C at 760 mmHg | [6][7] |

| Density | 1.778 g/cm³ | [6][7] |

| Flash Point | 92.038 °C | [6][7] |

| Purity | Typically ≥97% | [8] |

Synthesis Protocol

The synthesis of this compound is most commonly achieved through the oxidation of the corresponding alcohol, (6-Bromo-3-fluoropyridin-2-yl)methanol. The Dess-Martin periodinane (DMP) oxidation is a widely used and efficient method for this transformation.[6]

Experimental Protocol: Dess-Martin Oxidation of (6-Bromo-3-fluoropyridin-2-yl)methanol

Materials:

-

(6-Bromo-3-fluoropyridin-2-yl)methanol

-

Dess-Martin periodinane

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite®

Procedure:

-

A solution of (6-bromo-3-fluoropyridin-2-yl)methanol (1.0 equivalent) in dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

The solution is cooled to 0 °C in an ice bath.

-

Dess-Martin periodinane (1.5 equivalents) is added portion-wise to the cooled solution.

-

The reaction mixture is allowed to warm to room temperature and is stirred for approximately 14 hours.

-

Upon completion of the reaction (monitored by TLC), the mixture is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The mixture is then diluted with dichloromethane and filtered through a pad of Celite® to remove insoluble materials.

-

The filtrate is transferred to a separatory funnel, and the organic layer is separated.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 6-bromo-3-fluoropicolinaldehyde.

Yield: Approximately 69.4%.[6]

¹H NMR Data (400 MHz, CDCl₃): δ 10.09 (s, 1H), 7.71 (dd, J= 8.8, 3.6 Hz, 1H), 7.50 - 7.46 (m, 1H).[6]

Applications in Medicinal Chemistry

This compound serves as a critical starting material for the synthesis of a variety of biologically active molecules, particularly in the realm of kinase inhibitors for cancer therapy. The aldehyde functional group provides a reactive handle for the construction of more complex heterocyclic systems through reactions such as reductive amination, Wittig reactions, and condensations.

While specific signaling pathways directly modulated by this compound are not documented, its derivatives have been investigated as inhibitors of key kinases involved in cancer progression. The pyridine core is a common scaffold in many kinase inhibitors, and the bromo and fluoro substituents can be exploited for further chemical modifications to fine-tune the pharmacological properties of the final compounds.

Below is a generalized workflow illustrating the use of this compound in the synthesis of a hypothetical kinase inhibitor.

This diagram illustrates a common synthetic route where the aldehyde is first converted to an amine via reductive amination, followed by a palladium-catalyzed cross-coupling reaction to introduce further structural diversity. The resulting compounds are then subjected to biological screening.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its well-defined synthesis and reactive functional groups make it an important tool for medicinal chemists engaged in drug discovery, particularly in the development of kinase inhibitors. Further exploration of the chemical space accessible from this intermediate is likely to yield new and potent drug candidates.

References

- 1. 3-Fluoro-6-bromo-2-pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. 6-Bromo-3-fluoropyridine-2-carboxaldehyde | 885267-36-7 [sigmaaldrich.com]

- 3. achemblock.com [achemblock.com]

- 4. This compound | C6H3BrFNO | CID 16414238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PACKING AND SHIFTING SERVICES – Moon Freight Services [moonfreightservices.com]

- 6. 885267-36-7|this compound|BLD Pharm [bldpharm.com]

- 7. 885267-36-7 | 6-Bromo-3-fluoropyridine-2-carboxaldehyde - Fluoropharm [fluoropharm.com]

- 8. 885267-36-7|this compound| Ambeed [ambeed.com]

In-Depth Technical Guide: Stability and Storage of 6-Bromo-3-fluoropyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical intermediate, 6-Bromo-3-fluoropyridine-2-carbaldehyde. The information is intended to ensure the integrity and purity of the compound for research and development applications.

Core Stability and Storage Data

Proper storage and handling are crucial for maintaining the quality of this compound. The following tables summarize the key stability and storage parameters based on available data.

Table 1: Recommended Storage Conditions

| Condition | Temperature | Duration | Additional Notes |

| Solid | -80°C | 6 months | Sealed storage, away from moisture.[1] |

| -20°C | 1 month | Sealed storage, away from moisture.[1] | |

| In DMSO Solution | -80°C | 6 months | Aliquot to prevent repeated freeze-thaw cycles.[1] |

| -20°C | 1 month | Aliquot to prevent repeated freeze-thaw cycles.[1] |

Table 2: Chemical Stability and Incompatibilities

| Parameter | Observation | Source |

| Chemical Stability | Stable under recommended storage conditions.[2] | Safety Data Sheet (Aladdin) |

| Light Sensitivity | May be light sensitive. | Shanghai T&W Pharmaceutical Co., Ltd. |

| Incompatible Materials | Strong oxidizing agents.[2] | Safety Data Sheet (Aladdin) |

| Hazardous Decomposition Products | Carbon monoxide, Carbon dioxide, Hydrogen bromide, Hydrogen fluoride, Nitrogen oxides.[2] | Safety Data Sheet (Aladdin) |

Experimental Protocols

While specific, publicly available stability studies for this compound are limited, a general protocol for assessing the stability of a chemical intermediate is provided below. This protocol is based on standard principles of chemical stability testing.

Representative Experimental Protocol for Stability Assessment

1. Objective: To evaluate the stability of this compound under various environmental conditions (e.g., temperature, humidity, and light) over a defined period.

2. Materials and Equipment:

- This compound (high purity)

- Calibrated stability chambers (with temperature and humidity control)

- Photostability chamber

- Inert gas (e.g., Nitrogen or Argon)

- Amber glass vials with inert caps

- Analytical balance

- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV)

- Reference standards for the compound and any known impurities

3. Sample Preparation:

- Accurately weigh a predetermined amount of the compound into multiple amber glass vials.

- For studies in solution, dissolve the compound in a suitable, inert solvent (e.g., acetonitrile or DMSO) to a known concentration.

- Purge the headspace of the vials with an inert gas before sealing to minimize oxidative degradation.

4. Stability Study Conditions:

- Long-term storage: Store samples at the recommended long-term storage temperature (e.g., -20°C).

- Accelerated storage: Store samples at elevated temperatures (e.g., 40°C with 75% relative humidity) to predict long-term stability.

- Photostability: Expose samples to a controlled light source as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

5. Testing Schedule:

- Samples should be pulled and analyzed at predetermined time points (e.g., 0, 1, 3, and 6 months for long-term studies; 0, 1, 2, and 3 months for accelerated studies).

6. Analytical Method:

- Develop and validate an HPLC method capable of separating the parent compound from potential degradation products.

- At each time point, analyze the samples to determine the purity of the compound and quantify any degradation products.

- Assess physical properties such as appearance and color.

7. Data Analysis:

- Calculate the percentage of the remaining compound and the percentage of each degradation product at each time point.

- Determine the degradation rate under each storage condition.

Visualizations

Logical Workflow for Handling and Storage

Caption: Workflow for the proper receipt, storage, and handling of this compound.

Potential Degradation Pathway

Caption: Potential degradation pathways of this compound leading to hazardous decomposition products.

References

In-Depth Technical Guide: 6-Bromo-3-fluoropyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-3-fluoropyridine-2-carbaldehyde, a key building block in synthetic and medicinal chemistry. This document details its chemical identity, synthesis, and its role as a versatile intermediate in the preparation of more complex heterocyclic compounds. While this guide focuses on the chemical properties and synthesis of the title compound, it also touches upon the potential applications of its derivatives in drug discovery.

Chemical Identity and Synonyms

This compound is a substituted pyridine derivative with the molecular formula C₆H₃BrFNO. Its structure features a pyridine ring substituted with a bromine atom at the 6-position, a fluorine atom at the 3-position, and a carbaldehyde (formyl) group at the 2-position. This combination of functional groups makes it a valuable and reactive intermediate for the synthesis of a variety of more complex molecules. A comprehensive list of its synonyms and identifiers is provided in the table below.

| Identifier Type | Identifier |

| Systematic Name | This compound |

| IUPAC Name | This compound[1] |

| CAS Number | 885267-36-7[1][2][3][4] |

| Molecular Formula | C₆H₃BrFNO[2] |

| Molecular Weight | 204.00 g/mol [1] |

| Synonyms | 6-Bromo-3-fluoropicolinaldehyde[1], 6-Bromo-3-fluoro-2-formylpyridine[1], 2-Bromo-5-fluoro-6-formylpyridine[1], 6-Bromo-3-fluoropyridine-2-carboxaldehyde[1], 3-Fluoro-6-bromo-2-pyridinecarboxaldehyde |

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of the corresponding alcohol, (6-bromo-3-fluoropyridin-2-yl)methanol. A common and effective method utilizes Dess-Martin periodinane as the oxidizing agent.

Experimental Protocol: Oxidation of (6-bromo-3-fluoropyridin-2-yl)methanol

This protocol describes the synthesis of 6-bromo-3-fluoropicolinaldehyde (an alternative name for the title compound) from (6-bromo-3-fluoropyridin-2-yl)methanol.

Materials:

-

(6-bromo-3-fluoropyridin-2-yl)methanol

-

Dess-Martin periodinane

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Sodium sulfate (Na₂SO₄)

-

Diatomaceous earth (Celite)

Procedure:

-

Dissolve (6-bromo-3-fluoropyridin-2-yl)methanol in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add Dess-Martin periodinane to the cooled solution portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 14 hours.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate.

-

Dilute the mixture with additional DCM.

-

Filter the mixture through a pad of diatomaceous earth (Celite).

-

Wash the filter cake with DCM.

-

Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.

-

Wash the organic layer with brine.

-

Dry the organic layer over sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to yield the product.

Quantitative Data:

| Starting Material | Product | Yield |

| (6-bromo-3-fluoropyridin-2-yl)methanol | 6-bromo-3-fluoropicolinaldehyde | Not explicitly found in search results |

Applications in Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of a variety of heterocyclic compounds. The aldehyde group is susceptible to nucleophilic attack and can participate in various condensation and cyclization reactions. The bromo and fluoro substituents on the pyridine ring also provide handles for further functionalization, for instance, through cross-coupling reactions. This compound is a valuable building block for the creation of novel molecules with potential applications in the pharmaceutical and agrochemical industries.

While specific, detailed protocols for the further reaction of this compound were not found in the provided search results, its utility as a synthetic intermediate is evident from its commercial availability and inclusion in chemical supplier catalogs catering to research and development.

Biological Relevance and Signaling Pathways

Currently, there is no direct evidence in the provided search results linking this compound itself to any specific biological signaling pathways. Its primary role in a biological context is as a precursor for the synthesis of more complex, biologically active molecules. The biological evaluation of compounds derived from this aldehyde would be necessary to elucidate any potential interactions with cellular signaling cascades.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound as described in the experimental protocol.

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its straightforward preparation and the presence of multiple functional groups make it an attractive starting material for the construction of diverse and complex molecular architectures. While its direct biological activity has not been reported, its utility as a scaffold for the synthesis of potentially bioactive compounds is of significant interest to the drug discovery and development community. Further research into the derivatization of this compound is likely to yield novel molecules with interesting pharmacological properties.

References

- 1. This compound | C6H3BrFNO | CID 16414238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Bromo-3-fluoropyridine-2-carboxaldehyde 97% | CAS: 885267-36-7 | AChemBlock [achemblock.com]

- 3. 885267-36-7|this compound|BLD Pharm [bldpharm.com]

- 4. This compound, CasNo.885267-36-7 SHANGHAI T&W PHARMACEUTICAL CO., LTD. China (Mainland) [xiarui.lookchem.com]

An In-depth Technical Guide on the Reactivity of the Aldehyde Group in 6-Bromo-3-fluoropyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-3-fluoropyridine-2-carbaldehyde is a key heterocyclic building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and agrochemical research. The strategic placement of a bromine atom, a fluorine atom, and an aldehyde group on the pyridine ring imparts a unique reactivity profile, making it a versatile intermediate for the construction of novel bioactive compounds. This technical guide provides a comprehensive overview of the chemical properties and, most importantly, the reactivity of the aldehyde functionality in this compound. It includes detailed experimental protocols for its synthesis and key transformations, quantitative data, and a discussion of its application in the development of kinase inhibitors.

Chemical and Physical Properties

This compound, with the molecular formula C₆H₃BrFNO, is a solid at room temperature.[1] Its structure combines the electron-withdrawing effects of the pyridine nitrogen, the fluorine atom, and the bromine atom, which significantly influences the reactivity of the aldehyde group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 204.00 g/mol | [2] |

| Appearance | White or almost colorless solid | [1] |

| Boiling Point | 228.573 °C at 760 mmHg | [3] |

| CAS Number | 885267-36-7 | [4] |

| SMILES | O=Cc1nc(Br)ccc1F | [4] |

Reactivity of the Aldehyde Group

The aldehyde group in this compound is the primary site of its diverse chemical transformations. The electrophilicity of the carbonyl carbon is enhanced by the inductive effects of the adjacent halogen substituents and the pyridine ring nitrogen. This makes the aldehyde susceptible to attack by a wide range of nucleophiles, enabling various synthetic elaborations.

Oxidation

Reduction

Reduction of the aldehyde group yields the corresponding primary alcohol, (6-bromo-3-fluoropyridin-2-yl)methanol. This alcohol is, in fact, the precursor for the synthesis of the title aldehyde.

Nucleophilic Addition Reactions

The electron-deficient nature of the pyridine ring enhances the electrophilicity of the aldehyde carbon, making it a prime candidate for various nucleophilic addition reactions. These reactions are fundamental to building molecular complexity.

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes. While a specific protocol for this compound is not detailed in the provided search results, the general principles of the Wittig reaction are applicable. This would involve the reaction of the aldehyde with a phosphorus ylide to generate a substituted vinylpyridine derivative.

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. This one-pot reaction involves the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine. This reaction is of high importance in drug discovery for introducing amine functionalities.

Cyclocondensation Reactions: Synthesis of Fused Heterocycles

A particularly important application of this compound is its use in the synthesis of fused heterocyclic systems, such as imidazopyridines. These scaffolds are prevalent in many biologically active molecules, including kinase inhibitors. The aldehyde group, in conjunction with an adjacent amino group (which can be introduced via nucleophilic aromatic substitution of the bromine atom), can undergo cyclization with various reagents to form the fused imidazole ring.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the title compound from its corresponding alcohol via oxidation.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Procedure:

To a solution of (6-bromo-3-fluoropyridin-2-yl)methanol (4 g, 19.42 mmol) in dichloromethane (DCM, 80 mL) cooled to 0 °C, Dess-Martin periodinane (12.35 g, 29.1 mmol) was added.[5] The reaction mixture was allowed to warm to room temperature and stirred for 14 hours.[5] The reaction was then quenched with a saturated aqueous solution of sodium bicarbonate (50 mL) and diluted with DCM (100 mL). The mixture was filtered through Celite, and the filter bed was washed with DCM (100 mL). The organic layer of the filtrate was separated, washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.[5]

Quantitative Data:

Table 2: Synthesis of this compound

| Reactant | Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |

| (6-bromo-3-fluoropyridin-2-yl)methanol | Dess-Martin Periodinane | DCM | 14 | 0 to rt | 69.4 | [5] |

Application in Drug Discovery: Synthesis of Kinase Inhibitors

Substituted pyridines are prominent scaffolds in the design of kinase inhibitors, which are a critical class of therapeutics for cancer and inflammatory diseases.[6] this compound serves as a valuable starting material for the synthesis of such inhibitors, particularly those based on the imidazopyridine core. These compounds are known to target various kinases, including Aurora kinases and FMS-like tyrosine kinase 3 (FLT3).[7][8]

General Strategy for Imidazo[1,2-a]pyridine Synthesis

A common route to imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. While a direct synthesis from this compound is not explicitly detailed in the provided results, a plausible synthetic pathway would involve the initial conversion of the aldehyde to a suitable α-halomethylketone or a related synthon, followed by cyclization with an appropriate aminopyridine.

Alternatively, a multi-component reaction approach can be employed for the efficient synthesis of substituted imidazo[1,2-a]pyridines.

References

- 1. mdpi.com [mdpi.com]

- 2. 2024.sci-hub.st [2024.sci-hub.st]

- 3. lookchem.com [lookchem.com]

- 4. 6-Bromo-3-fluoropyridine-2-carboxaldehyde 97% | CAS: 885267-36-7 | AChemBlock [achemblock.com]

- 5. 3-Fluoro-6-bromo-2-pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2- b]pyridazine Derivatives Identified by Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using 6-Bromo-3-fluoropyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinases are a critical class of enzymes that play a central role in cellular signal transduction pathways. Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors remains a primary focus of modern drug discovery. The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of many approved kinase inhibitors. This document provides a detailed, exemplary protocol for the synthesis of a novel potential kinase inhibitor based on a pyrido[2,3-d]pyrimidine scaffold, utilizing the versatile building block, 6-Bromo-3-fluoropyridine-2-carbaldehyde .

The strategic placement of the bromo and fluoro substituents on the pyridine ring offers multiple avenues for synthetic diversification. The aldehyde functionality serves as a key handle for the initial construction of the fused pyrimidine ring system. The bromine atom provides a site for late-stage functionalization via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) by introducing a variety of substituents that can interact with the target kinase.

This application note details a hypothetical, yet chemically plausible, multi-step synthesis, purification, and characterization of a novel pyrido[2,3-d]pyrimidine derivative. It also includes representative protocols for in vitro kinase assays to evaluate the biological activity of the synthesized compound.

Synthetic Strategy Overview

The proposed synthetic route commences with the condensation of this compound with an active methylene compound, followed by a cyclization to form the core pyrido[2,3-d]pyrimidine scaffold. Subsequent functionalization at the bromine-substituted position via a Suzuki coupling reaction introduces a key pharmacophore to furnish the final kinase inhibitor candidate.

Caption: Proposed synthetic workflow for the kinase inhibitor.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-((6-bromo-3-fluoropyridin-2-yl)methylene)-3-oxobutanoate (Intermediate A)

This step involves a Knoevenagel condensation of the starting aldehyde with ethyl acetoacetate.

Materials:

-

This compound

-

Ethyl acetoacetate

-

Piperidine

-

Acetic acid

-

Ethanol

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol (10 mL/mmol), add ethyl acetoacetate (1.1 eq).

-

Add piperidine (0.1 eq) and a catalytic amount of acetic acid.

-

Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Intermediate A as a solid.

Step 2: Synthesis of 2-Bromo-7-methyl-5H-pyrido[2,3-d]pyrimidin-5-one (Brominated Core)

This step involves the intramolecular cyclization of Intermediate A to form the pyrido[2,3-d]pyrimidine core.

Materials:

-

Intermediate A

-

Ammonium acetate

-

Glacial acetic acid

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a solution of Intermediate A (1.0 eq) in glacial acetic acid (15 mL/mmol), add ammonium acetate (5.0 eq).

-

Heat the reaction mixture to reflux (approximately 120 °C) for 6 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Filter the precipitate, wash with cold water and then a small amount of cold ethanol.

-

Dry the solid under vacuum to obtain the Brominated Pyrido[2,3-d]pyrimidine Core.

Step 3: Synthesis of 2-(4-methoxyphenyl)-7-methyl-5H-pyrido[2,3-d]pyrimidin-5-one (Final Kinase Inhibitor)

This final step involves a Suzuki coupling reaction to introduce the desired aryl group.

Materials:

-

Brominated Pyrido[2,3-d]pyrimidine Core

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Standard laboratory glassware and purification apparatus

Procedure:

-

In a reaction vessel, combine the Brominated Pyrido[2,3-d]pyrimidine Core (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), and sodium carbonate (2.0 eq).

-

Add a mixture of 1,4-dioxane and water (4:1, 10 mL/mmol).

-

Degas the mixture by bubbling with argon for 15 minutes.

-

Add Palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

-

Heat the reaction mixture to 90 °C under an argon atmosphere for 8 hours. Monitor the reaction by TLC.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using a dichloromethane/methanol gradient to yield the Final Kinase Inhibitor.

Data Presentation

Table 1: Summary of Hypothetical Synthetic Results

| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Yield (%) | Purity (by HPLC) |

| 1 | Intermediate A | This compound | 316.13 | 85 | >95% |

| 2 | Brominated Core | Intermediate A | 254.06 | 78 | >98% |

| 3 | Final Kinase Inhibitor | Brominated Core | 281.28 | 65 | >99% |

Table 2: Hypothetical Biological Activity of the Final Kinase Inhibitor

| Kinase Target | IC₅₀ (nM) |

| Receptor Tyrosine Kinase (e.g., VEGFR2) | 25 |

| Serine/Threonine Kinase (e.g., CDK2) | 1500 |

| Non-receptor Tyrosine Kinase (e.g., Src) | 850 |

| PI3Kα | >5000 |

Signaling Pathway

The synthesized pyrido[2,3-d]pyrimidine derivative is designed as a potential inhibitor of receptor tyrosine kinases (RTKs). The diagram below illustrates a simplified, generic RTK signaling pathway, which is often implicated in cell proliferation and survival.

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Conclusion

The synthetic route and protocols outlined in this application note provide a framework for the development of novel kinase inhibitors based on the pyrido[2,3-d]pyrimidine scaffold, starting from this compound. The presented methodologies are based on well-established chemical transformations and offer a versatile platform for generating a library of analogues for SAR studies. The hypothetical biological data suggests that the synthesized compound could be a potent and selective inhibitor of a receptor tyrosine kinase, warranting further investigation for its therapeutic potential. Researchers are encouraged to adapt and optimize these protocols for their specific research objectives.

Application of 6-Bromo-3-fluoropyridine-2-carbaldehyde in Agrochemical Synthesis

Introduction

6-Bromo-3-fluoropyridine-2-carbaldehyde is a key heterocyclic building block utilized in the synthesis of various agrochemicals, particularly a class of synthetic auxin herbicides. Its specific arrangement of bromo, fluoro, and carbaldehyde functional groups on the pyridine ring allows for targeted chemical modifications, leading to the creation of potent and selective herbicides. This document provides detailed application notes and protocols for the use of this intermediate in the synthesis of the herbicide Halauxifen-methyl.

Agrochemical Target: Halauxifen-methyl

Halauxifen-methyl is a post-emergence herbicide used for the control of broadleaf weeds in cereal crops. It belongs to the arylpicolinate class of herbicides, which act as synthetic auxins, disrupting normal plant growth processes. The synthesis of Halauxifen-methyl relies on the strategic use of this compound as a starting material for constructing the core pyridine structure of the final product.

Synthetic Pathway Overview

The synthesis of Halauxifen-methyl from this compound involves a multi-step process. A crucial step is the formation of an imine intermediate through the condensation of the aldehyde with a substituted aniline, followed by a series of transformations including cyclization and functional group manipulations to yield the final herbicidal molecule. While a direct, one-pot conversion from this compound to Halauxifen-methyl is not documented, the following sections will detail the synthesis of a key precursor derived from this aldehyde.

Diagram of the General Synthetic Approach

Caption: General synthetic workflow from the starting aldehyde to Halauxifen-methyl.

Experimental Protocols

Protocol 1: Synthesis of an Imine Intermediate

This protocol describes the condensation reaction between this compound and a substituted aniline to form a Schiff base (imine), a critical step in the synthesis of pyridine-based agrochemicals.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| This compound | 885267-36-7 | 204.00 | 1.0 g | 4.9 mmol |

| 4-chloro-2-fluoro-3-methoxyaniline | Not available | 175.59 | 0.86 g | 4.9 mmol |

| Toluene | 108-88-3 | 92.14 | 20 mL | - |

| p-Toluenesulfonic acid monohydrate | 6192-52-5 | 190.22 | 0.09 g | 0.49 mmol |

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 g, 4.9 mmol), 4-chloro-2-fluoro-3-methoxyaniline (0.86 g, 4.9 mmol), and toluene (20 mL).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.09 g, 0.49 mmol).

-

Heat the reaction mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude imine product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Yield and Purity:

| Product | Theoretical Yield (g) | Typical Experimental Yield (%) | Purity (%) |

| Imine Intermediate | 1.72 | 85-95 | >95 |

Diagram of the Imine Formation Workflow

Caption: Step-by-step workflow for the synthesis of the imine intermediate.

Data Summary

The following table summarizes the key properties of the starting material and the target agrochemical class.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| This compound | 885267-36-7 | C6H3BrFNO | 204.00 | Key starting material for the pyridine core. |

| Halauxifen-methyl | 943831-98-9 | C14H11Cl2FN2O3 | 345.16 | Final herbicidal active ingredient. |

Conclusion

This compound serves as a versatile and essential intermediate in the synthesis of complex agrochemicals like Halauxifen-methyl. The protocols and data presented here provide a foundational understanding for researchers and scientists in the field of agrochemical development, highlighting the importance of this building block in creating next-generation crop protection solutions. Further research into optimizing reaction conditions and exploring novel derivatives can lead to the discovery of even more effective and environmentally benign agrochemicals.

Application Notes and Protocols for the Dess-Martin Oxidation of (6-bromo-3-fluoropyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Dess-Martin oxidation of (6-bromo-3-fluoropyridin-2-yl)methanol to synthesize 6-bromo-3-fluoropyridine-2-carbaldehyde. This protocol is intended for use by qualified personnel in a properly equipped chemical laboratory.

Introduction

The Dess-Martin oxidation is a widely utilized reaction in organic synthesis for the selective and mild oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.[1][2][3] The reagent, Dess-Martin periodinane (DMP), offers several advantages over other oxidation methods, including neutral reaction conditions, short reaction times, high yields, and a simple workup procedure.[3][4][5] These characteristics make it particularly suitable for the synthesis of sensitive and functionally complex molecules.[4] This protocol details the application of the Dess-Martin oxidation to (6-bromo-3-fluoropyridin-2-yl)methanol, a halogenated pyridine derivative of interest in medicinal chemistry and materials science.

Reaction Scheme

Quantitative Data Summary

The following table summarizes the key quantitative data for the experimental protocol.

| Parameter | Value |

| Reactants | |

| (6-bromo-3-fluoropyridin-2-yl)methanol | 1.0 equiv |

| Dess-Martin Periodinane (DMP) | 1.2 - 1.5 equiv |

| Solvent | |

| Dichloromethane (CH2Cl2) | 0.1 M solution |

| Reaction Conditions | |

| Temperature | Room Temperature (20-25 °C) |

| Reaction Time | 1 - 3 hours |

| Workup Reagents | |

| Saturated aq. NaHCO3 | As needed |

| Anhydrous Na2SO4 | As needed |

| Purification | |

| Method | Silica Gel Column Chromatography |

| Eluent | Hexane/Ethyl Acetate Gradient |

| Expected Yield | >85% |

Experimental Protocol

Materials:

-

(6-bromo-3-fluoropyridin-2-yl)methanol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (CH2Cl2), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and equipment

Safety Precautions:

-

Dess-Martin periodinane is a potentially explosive compound and should be handled with care. Avoid impact, friction, and heating.[5]

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add (6-bromo-3-fluoropyridin-2-yl)methanol.

-

Dissolution: Add anhydrous dichloromethane to the flask to dissolve the starting material, aiming for a concentration of approximately 0.1 M. Stir the solution at room temperature until the alcohol is completely dissolved.

-

Addition of DMP: To the stirred solution, add Dess-Martin periodinane (1.2-1.5 equivalents) portion-wise at room temperature. The reaction is typically exothermic, and a slight increase in temperature may be observed.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is generally complete within 1-3 hours.[6]

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir the biphasic mixture vigorously for 15-20 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer). Combine the organic layers.

-

Drying and Filtration: Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4). Filter the mixture to remove the drying agent and any insoluble byproducts.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent.[7]

-

Characterization: Characterize the purified product by appropriate analytical techniques (e.g., NMR, IR, and mass spectrometry) to confirm its identity and purity. The final product, 6-bromo-3-fluoropyridine-2-carboxaldehyde, is a solid at room temperature.[8][9][10][11]

Experimental Workflow Diagram

Caption: Workflow for the Dess-Martin oxidation of (6-bromo-3-fluoropyridin-2-yl)methanol.

References

- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

- 6. Dess-Martin Oxidation [organic-chemistry.org]

- 7. Convenient oxidation of benzylic and allylic halides to aldehydes and ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6-Bromo-3-fluoropyridine-2-carboxaldehyde | 885267-36-7 [sigmaaldrich.com]

- 9. 6-Bromo-3-fluoropyridine-2-carboxaldehyde 97% | CAS: 885267-36-7 | AChemBlock [achemblock.com]

- 10. This compound | C6H3BrFNO | CID 16414238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | 885267-36-7 | Buy Now [molport.com]

Application Notes and Protocols for the Derivatization of 6-Bromo-3-fluoropyridine-2-carbaldehyde in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3-fluoropyridine-2-carbaldehyde is a key heterocyclic building block in medicinal chemistry, primarily utilized as a starting material in the synthesis of complex molecular architectures with significant therapeutic potential. Its unique substitution pattern, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and a fluorine atom that can modulate physicochemical properties, makes it a versatile scaffold for the development of novel drug candidates. This document provides detailed application notes and protocols for the derivatization of this compound, with a particular focus on its application in the synthesis of kinase inhibitors.

Key Applications in Medicinal Chemistry

The principal application of this compound in medicinal chemistry is as a crucial intermediate in the synthesis of the third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor, Lorlatinib (PF-06463922) .[1][2][3] Lorlatinib is a macrocyclic inhibitor designed to overcome resistance to earlier-generation ALK inhibitors and to effectively penetrate the blood-brain barrier.[2] The synthesis of Lorlatinib showcases several key derivatization strategies for this compound.

Derivatization Strategies and Protocols

The derivatization of this compound in the context of Lorlatinib synthesis involves a multi-step sequence that transforms the initial aldehyde into a more complex intermediate poised for macrocyclization. The key transformations include reductive amination and subsequent functional group manipulations.

Workflow for the Initial Derivatization of this compound

Caption: Initial derivatization of the starting aldehyde via reductive amination and protection.

Experimental Protocols

The following protocols are based on the synthetic route to Lorlatinib as detailed in the medicinal chemistry literature.

Protocol 1: Reductive Amination

This protocol describes the conversion of the aldehyde to a secondary amine.

Reaction:

This compound + Methylamine → N-((6-bromo-3-fluoropyridin-2-yl)methyl)methanamine

Materials:

-

This compound

-

Methylamine (2M solution in THF)

-

Sodium triacetoxyborohydride

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of this compound (1.0 eq) in dichloromethane (0.2 M), add methylamine (1.2 eq, 2M solution in THF).

-

Stir the mixture at room temperature for 1 hour.

-